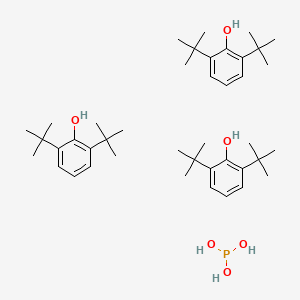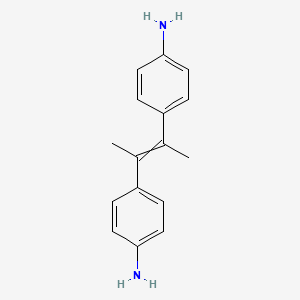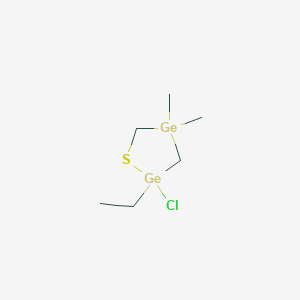
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane is an organogermanium compound that features a thiadigermolane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane typically involves the reaction of germanium tetrachloride with ethyl and dimethyl-substituted thiol compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into different germanium hydrides.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl lithium or Grignard reagents.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Various germanium hydrides.
Substitution: Substituted thiadigermolane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. The thiadigermolane ring structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadisilane: Similar structure but with silicon atoms instead of germanium.
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadistannane: Contains tin atoms instead of germanium.
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadiphospholane: Features phosphorus atoms in the ring structure.
Uniqueness
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane is unique due to the presence of germanium atoms in its ring structure. This imparts distinct chemical and physical properties, such as higher stability and reactivity compared to its silicon and tin analogs. The germanium atoms also contribute to the compound’s potential biological activity and applications in advanced materials.
Propiedades
Número CAS |
90754-09-9 |
|---|---|
Fórmula molecular |
C6H15ClGe2S |
Peso molecular |
300.0 g/mol |
Nombre IUPAC |
2-chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane |
InChI |
InChI=1S/C6H15ClGe2S/c1-4-9(7)5-8(2,3)6-10-9/h4-6H2,1-3H3 |
Clave InChI |
WKJMHSTYRMHISE-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge]1(C[Ge](CS1)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



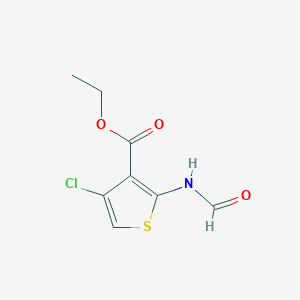
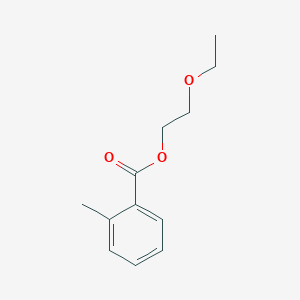
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)

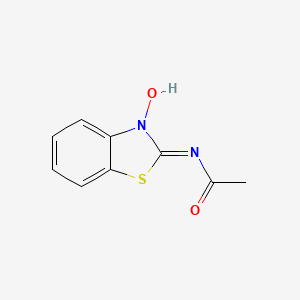

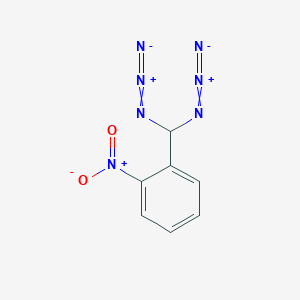
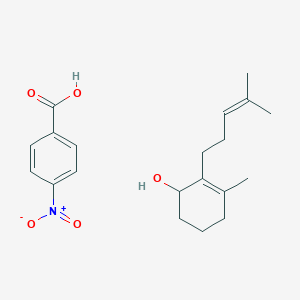
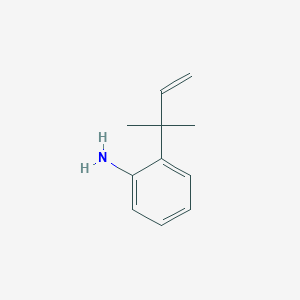
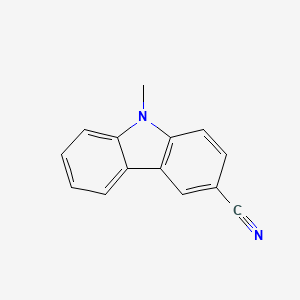
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
